molecular formula C17H20BNO2 B6319141 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine CAS No. 1349171-28-3

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Cat. No. B6319141
CAS RN: 1349171-28-3
M. Wt: 281.2 g/mol
InChI Key: SQOVXXHEUULZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, also known as TMPP, is a heterocyclic compound containing an aromatic ring and a pyridine ring. It is a synthetic compound that has been used in a variety of scientific research applications, including drug design, drug synthesis, and biochemistry. TMPP has a wide variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Molecular Structure Analysis

This compound can be used in the analysis of molecular structures. It has been synthesized and its single crystals grown from hexane and petroleum ether . The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

Quantum-Chemical Calculations

The compound can be used in quantum-chemical calculations. Its molecular electrostatic potentials, Hirshfeld surface analysis and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .

Organic Synthesis

It is an important intermediate in organic synthesis . Due to its high stability, low toxicity, and high reactivity in various transformation processes, it has a wide range of applications .

Drug Development

Boric acid compounds, such as this one, are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Borylation

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

It can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-6-5-9-13(14)15-11-7-8-12-19-15/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOVXXHEUULZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

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